molecular formula C17H26N2O3 B2944818 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953930-98-8

3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2944818
CAS RN: 953930-98-8
M. Wt: 306.406
InChI Key: WESTZKSSZUUCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals, and a piperidine ring, which is a common structure in many alkaloids .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For instance, the benzamide group could potentially undergo hydrolysis, and the piperidine ring might participate in various substitution reactions .

Scientific Research Applications

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

A study by Sonda et al. (2003) on benzamide derivatives explored their role as potent serotonin 4 (5-HT4) receptor agonists. These compounds were synthesized and tested for their ability to contract the isolated guinea-pig ascending colon, a measure of their potential to enhance gastrointestinal motility. Although the compounds showed favorable pharmacological profiles for gastrointestinal motility, modifications were made to improve oral bioavailability by altering the intestinal absorption rate through various chemical group substitutions (S. Sonda, Toshio Kawahara, T. Murozono, N. Sato, K. Asano, K. Haga, 2003).

Inhibitors of the Presynaptic Choline Transporter

Research by Bollinger et al. (2015) focused on the synthesis and structure-activity relationships (SAR) of 4-methoxy-3-(piperidin-4-yl) benzamides as novel inhibitors of the presynaptic choline transporter (CHT). These compounds, identified from a high-throughput screen, showed potent inhibition of CHT, a target of interest for therapeutic intervention in disorders of cholinergic dysfunction (S. Bollinger, D. Engers, E. Ennis, Jane Wright, C. Locuson, C. Lindsley, R. Blakely, C. Hopkins, 2015).

Dopamine Antagonistic Properties

Van de Waterbeemd and Testa (1983) conducted theoretical conformational studies on dopamine antagonistic benzamide drugs, focusing on 3-pyrrolidyl- and 4-piperidyl derivatives. Their research sheds light on the potential conformations and pharmacologically active shapes of substituted benzamide drugs, contributing to understanding their modes of interaction with dopamine receptors (H. van de Waterbeemd, B. Testa, 1983).

Radioligand Development for Neuroimaging

Mertens et al. (1994) reported on the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors. This compound, a derivative with high affinity for 5HT2-receptors, was developed as a promising tracer for γ-emission tomography, highlighting its application in neuroimaging studies to investigate serotonin receptor distribution and density (J. Mertens, D. Terrière, V. Sipido, W. Gommeren, P. Janssen, J. Leysen, 1994).

properties

IUPAC Name

3-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-11-10-19-8-6-14(7-9-19)13-18-17(20)15-4-3-5-16(12-15)22-2/h3-5,12,14H,6-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESTZKSSZUUCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

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